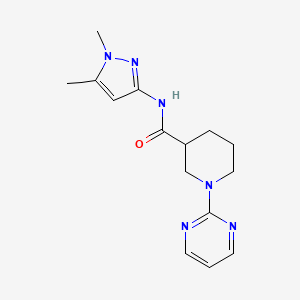![molecular formula C21H17NO3 B15101581 (2E)-6-(benzyloxy)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B15101581.png)
(2E)-6-(benzyloxy)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-6-(benzyloxy)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-6-(benzyloxy)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzofuran core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the benzyloxy group: This step often involves etherification reactions.
Formation of the pyrrole moiety: This can be done through condensation reactions with appropriate reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new benzofuran derivatives with potential biological activities.
Biology
In biological research, benzofuran derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
Industry
In the industrial sector, benzofuran derivatives can be used in the synthesis of dyes, polymers, and other materials.
Mécanisme D'action
The mechanism of action of (2E)-6-(benzyloxy)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one would depend on its specific biological target. Generally, benzofuran derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: The parent compound, known for its aromatic properties.
6-hydroxybenzofuran: A hydroxylated derivative with potential antioxidant properties.
2-methylbenzofuran: A methylated derivative with different chemical reactivity.
Uniqueness
The unique combination of the benzyloxy and pyrrole moieties in (2E)-6-(benzyloxy)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives.
Propriétés
Formule moléculaire |
C21H17NO3 |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
(2E)-2-[(1-methylpyrrol-2-yl)methylidene]-6-phenylmethoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C21H17NO3/c1-22-11-5-8-16(22)12-20-21(23)18-10-9-17(13-19(18)25-20)24-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3/b20-12+ |
Clé InChI |
CVSGNUVSTAWSKO-UDWIEESQSA-N |
SMILES isomérique |
CN1C=CC=C1/C=C/2\C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=CC=C4 |
SMILES canonique |
CN1C=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B15101500.png)
![7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15101505.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15101513.png)
![5-(3-bromophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15101516.png)
![2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B15101520.png)
![(5Z)-3-(2-chlorophenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15101522.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-fluorophenyl)-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15101529.png)
![3,5,6-trimethyl-2-[(4-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15101530.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15101539.png)
![2-azaperhydroepinyl-N-[4-(4-methylphenyl)(1,3-thiazol-2-yl)]acetamide](/img/structure/B15101540.png)
![(5Z)-2-[(2,4-dichlorophenyl)amino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B15101545.png)
![N-[4,5-dimethyl-3-(morpholin-4-ylmethyl)thiophen-2-yl]furan-2-carboxamide](/img/structure/B15101555.png)

